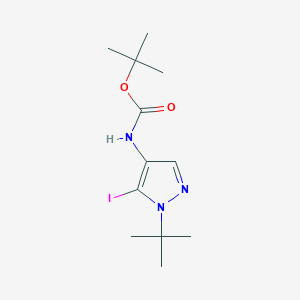

Tert-butyl N-(1-tert-butyl-5-iodopyrazol-4-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl N-(1-tert-butyl-5-iodopyrazol-4-yl)carbamate, also known as TIPC, is a chemical compound that has gained significant attention in scientific research. It is a versatile compound that has shown potential in various applications, including cancer treatment, imaging, and diagnostics.

Aplicaciones Científicas De Investigación

Isomorphous Crystal Structures and Halogen Bonds

Research by Baillargeon et al. (2017) explores the crystal structures of chloro and iodo diacetylene derivatives, showcasing the role of halogen bonds and hydrogen bonds in the crystal packing of these compounds. This study provides a foundation for understanding the structural characteristics of similar tert-butyl carbamate derivatives (Baillargeon et al., 2017).

Metalation and Alkylation Reactions

Sieburth et al. (1996) investigated the tert-butyl carbamate derivatives of aminomethyltrialkylsilanes for their ability to undergo metalation and subsequent reaction with electrophiles. This research highlights the compound's potential in creating α-functionalized α-amino silanes, demonstrating its utility in synthetic organic chemistry (Sieburth et al., 1996).

Chemoselective Transformations

Sakaitani and Ohfune (1990) focused on the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. This study illustrates the versatility of silyl carbamate groups in organic synthesis, particularly in protecting amino groups and facilitating their selective deprotection and modification (Sakaitani & Ohfune, 1990).

Synthesis of Nitrone Equivalents

Guinchard et al. (2005) developed tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates as the first class of N-(Boc) nitrone equivalents. These compounds serve as intermediates for the synthesis of N-(Boc)hydroxylamines, offering a novel approach to building blocks in organic synthesis (Guinchard et al., 2005).

Cyclizative CO2 Fixation

Takeda et al. (2012) explored the cyclizative atmospheric CO2 fixation by unsaturated amines, efficiently leading to cyclic carbamates. This research underscores the potential environmental applications of tert-butyl carbamate derivatives in capturing CO2 and transforming it into valuable cyclic carbamates (Takeda et al., 2012).

Propiedades

IUPAC Name |

tert-butyl N-(1-tert-butyl-5-iodopyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20IN3O2/c1-11(2,3)16-9(13)8(7-14-16)15-10(17)18-12(4,5)6/h7H,1-6H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHJCEAJRQRRFBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C=N1)NC(=O)OC(C)(C)C)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-oxopiperazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2821107.png)

![2-(4-chlorophenoxy)-N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2821108.png)

![tert-Butyl2-(2-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2821113.png)

![(5Z)-5-[[2-(4-chloro-3-fluorophenoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2821114.png)

![1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole](/img/structure/B2821121.png)

![Pyridin-3-yl-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2821123.png)

![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxyacetamide](/img/structure/B2821124.png)

![N-(4-methylcyclohexyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2821125.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/no-structure.png)